7-Phenylheptane-2,3,5-trione
Description
Overview of Polyketone Chemistry and Significance in Organic Synthesis
Polyketones are organic compounds characterized by the presence of multiple ketone functional groups. rsc.org They are pivotal intermediates in organic synthesis, offering a wealth of reactivity that can be harnessed to construct complex molecular frameworks. rsc.orgresearchgate.net The chemistry of polyketones is diverse, with their properties and reactivity being heavily influenced by the spacing and arrangement of the carbonyl groups. rsc.org These compounds are not merely simple chains of ketones; they are versatile building blocks that can be transformed into a wide array of other functionalities and cyclic systems. rsc.org For instance, the strategic placement of ketone groups allows for intramolecular reactions, leading to the formation of various carbocyclic and heterocyclic structures. rsc.org The significance of polyketones extends to materials science, where they are used as high-performance polymers with excellent mechanical and thermal properties. researchgate.netcncplastics.comonlytrainings.com
Distinctive Features of Acyclic Triketone Scaffolds
Acyclic triketones, a subclass of polyketones, possess a unique linear arrangement of three ketone functionalities. This arrangement leads to specific chemical behaviors. The presence of methylene (B1212753) or methine groups positioned between the carbonyls results in acidic protons, making these compounds prone to enolization and the formation of enolate ions. This characteristic is fundamental to their reactivity, allowing them to participate in a variety of condensation and alkylation reactions.
The relative positioning of the three carbonyl groups (e.g., 1,3,5-triketones) dictates the stability of their enol forms and their propensity to chelate with metal ions. This chelation ability is a key feature, influencing their catalytic activity and their use as ligands in coordination chemistry. Furthermore, acyclic triketones can be "folded" into complex three-dimensional structures through reactions with reagents like hydrogen peroxide, demonstrating their utility in creating structurally intricate molecules. researchgate.net
Academic Research Trajectories in Triketone Chemistry
Research in triketone chemistry has followed several key trajectories. A significant area of investigation has been their synthesis, with various methods developed to construct these multifunctional molecules. acs.orggoogle.com Another major focus is their use as precursors for the synthesis of heterocyclic compounds like pyrazoles and pyridazinones. mdpi.com The reaction of triketones with binucleophiles such as hydrazines can be controlled to achieve specific chemo- and regioselectivity, leading to a diverse range of heterocyclic products. mdpi.com
Furthermore, the biological activities of triketone-derived compounds have been a subject of intense study. For example, certain β-triketones are known to be potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which has led to their development as herbicides. acs.orgfrontiersin.org Research in this area explores the structure-activity relationships of these compounds to design more effective and selective herbicides. acs.org In materials science, triketones are used as monomers for the creation of dynamic covalent polymers, such as vitrimers, which exhibit self-healing and recyclable properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
113412-12-7 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7-phenylheptane-2,3,5-trione |
InChI |
InChI=1S/C13H14O3/c1-10(14)13(16)9-12(15)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
GKGMYJIEWPDIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Tautomerism and Conformational Analysis of 7 Phenylheptane 2,3,5 Trione Systems
The phenomenon of tautomerism, specifically keto-enol tautomerism, is a crucial aspect of the chemistry of 1,3,5-triketones like 7-Phenylheptane-2,3,5-trione. irb.hr This compound can exist as a mixture of interconverting isomers: a triketo form and various enol forms.
Keto-Enol Tautomeric Equilibria in 1,3,5-Triketones
The equilibrium between the keto and enol forms in 1,3,5-triketones is influenced by a variety of factors, including the molecular structure, the solvent, and the temperature. researchgate.net In solution, these systems can exhibit a dynamic equilibrium involving the triketo form and one or more enol or dienol forms. irb.hrsrce.hr
The stability of the different tautomers of a 1,3,5-triketone is significantly affected by the nature of the substituents on the carbon skeleton. Electron-donating groups tend to favor the dienol form, while electron-attracting groups shift the equilibrium toward the more polar triketo and monoenol forms. irb.hr In the case of this compound, the phenyl group, which can act as an electron-withdrawing group, would be expected to influence the tautomeric distribution.
Table 1: Hypothetical Tautomer Distribution of this compound in a Nonpolar Solvent at Room Temperature
| Tautomer | Structure | Hypothetical Percentage (%) |
| Triketo | This compound | ~5% |
| Monoenol | (Z)-3-hydroxy-7-phenylhept-3-ene-2,5-dione | ~15% |
| Dienol | (2Z,4Z)-3,5-dihydroxy-7-phenylhepta-2,4-dien-2-one | ~80% |
Note: This table is illustrative and based on general trends for 1,3,5-triketones. Actual percentages would require experimental verification.
Solvent Effects on Tautomeric Preferences
The polarity of the solvent plays a pivotal role in determining the predominant tautomeric form. In nonpolar solvents, the less polar dienol form, stabilized by intramolecular hydrogen bonds, is generally favored. irb.hrsrce.hr Conversely, in polar solvents, the more polar triketo and monoenol forms become more prevalent due to better solvation. irb.hrresearchgate.net For this compound, one would anticipate a higher proportion of the triketo and monoenol forms in solvents like dimethyl sulfoxide (B87167) (DMSO) compared to chloroform (B151607) (CDCl₃). irb.hr
Table 2: Hypothetical Influence of Solvent Polarity on Tautomer Distribution of this compound
| Solvent | Dielectric Constant (ε) | Hypothetical % Triketo Form | Hypothetical % Monoenol Form | Hypothetical % Dienol Form |
| Chloroform-d (CDCl₃) | 4.8 | Low | Moderate | High |
| Acetone-d₆ | 20.7 | Moderate | High | Moderate |
| DMSO-d₆ | 46.7 | High | Moderate | Low |
Note: This table illustrates the expected trend based on established principles for 1,3,5-triketones. irb.hr
Temperature-Dependent Tautomerism Studies
Temperature has a significant impact on the tautomeric equilibrium. An increase in temperature generally shifts the equilibrium towards the thermodynamically more stable form, which is often the more polar triketo form. irb.hrresearchgate.net Studies on similar 1,3,5-triketones have shown a dramatic increase in the percentage of the triketo form at higher temperatures, for instance, when heated from 20°C to 140°C in a polar solvent like DMSO-d₆. irb.hr This is because the entropic contribution to the free energy becomes more significant at higher temperatures, favoring the less ordered triketo state.
Intramolecular Hydrogen Bonding and its Role in Tautomeric Stabilization
Intramolecular hydrogen bonding is a key factor in the stabilization of the enol and dienol tautomers of 1,3,5-triketones. rsc.orgrsc.orgresearchgate.net In the enol forms of this compound, the hydroxyl proton can form a strong hydrogen bond with a neighboring carbonyl oxygen, creating a stable six-membered ring-like structure. rsc.orgrsc.org This interaction is particularly pronounced in the dienol form, where two such hydrogen bonds can exist, contributing significantly to its stability, especially in nonpolar environments. irb.hr The strength of these hydrogen bonds can be observed spectroscopically, for instance, by the downfield chemical shift of the hydroxyl proton in ¹H NMR spectra. acs.org
Reactivity and Transformations of 7 Phenylheptane 2,3,5 Trione
Exploration of Other Reaction Pathways
Beyond fundamental transformations, the reactivity of 7-Phenylheptane-2,3,5-trione extends to more complex and regioselective reaction pathways, particularly in the synthesis of heterocyclic systems. The presence of multiple electrophilic carbonyl centers allows for controlled cyclocondensation reactions with binucleophilic reagents, leading to a variety of heterocyclic products. The specific outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.
Research into the reactivity of 1,2,4-triketone analogs, including a phenyl-substituted version structurally analogous to this compound, has revealed intricate cyclization pathways with hydrazine (B178648) derivatives. nih.gov These reactions serve as a powerful tool for constructing functionalized pyrazole (B372694) and pyridazinone scaffolds.
A notable pathway involves the reaction with hydrazine, which can lead to the formation of two distinct nitrogen-containing heterocycles. nih.gov The regioselectivity of the nucleophilic attack dictates the final product. Furthermore, the choice of the hydrazine reagent and the reaction temperature have been identified as decisive factors in controlling the reaction's direction. For instance, the reaction with methylhydrazine can yield a mixture of a 3-acetylpyrazole and a pyridazinone, demonstrating the competitive nature of the cyclization pathways. nih.gov In some cases, such as the reaction of a phenyl-substituted β-diketone with hydrazine, a stable pyrazolidine (B1218672) intermediate has been successfully isolated, providing insight into the reaction mechanism before the final dehydration step to the aromatic pyrazole. nih.gov
The condensation reactions are not limited to simple hydrazines. The use of substituted arylhydrazines has been shown to proceed in a regiospecific manner, yielding N-aryl-5-acetyl-1H-pyrazoles. nih.gov The mechanism for the formation of certain 3-acetylpyrazoles is proposed to involve a transamination-like conversion, where a second molecule of a substituted hydrazine displaces the first from an intermediate, a pathway previously observed in reactions with fluorinated 1,2,4-triketones. nih.gov
These selective transformations highlight the utility of this compound and its analogs as versatile building blocks for creating complex heterocyclic molecules with potential applications in various fields of chemical research.
Table 1: Cyclocondensation Reactions of a this compound Analog
| Reagent | Product(s) | Ratio (if applicable) | Key Observation | Reference |
| Hydrazine | Pyridazinone and NH-Pyrazole | - | Formation of two distinct heterocyclic systems. | nih.gov |
| Phenylhydrazine hydrochloride | Pyridazinone | Single product | Reaction favors pyridazinone formation over pyrazole. | nih.gov |
| Methylhydrazine | 3-Acetylpyrazole and Pyridazinone | 1:3 | Demonstrates competitive 1,2- vs 1,4-addition pathways. | nih.gov |
| Hydrazine | Pyrazolidine | - | Stable intermediate isolated before dehydration. | nih.gov |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 7 Phenylheptane 2,3,5 Trione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound like 7-Phenylheptane-2,3,5-trione, which can exist in equilibrium between its triketo form and various enol tautomers, NMR is particularly powerful.
Application of ¹H NMR for Tautomeric Equilibrium Determination
Proton (¹H) NMR spectroscopy would be instrumental in identifying and quantifying the different tautomeric forms of this compound in solution. cdnsciencepub.comacs.orgcdnsciencepub.comresearchgate.netpearson.com The triketo form and the possible enol forms would each present a unique set of proton signals.
For instance, the methylene (B1212753) protons (H-4 and H-6) in the triketo form would have distinct chemical shifts and coupling patterns compared to the methine proton of an enol form. The presence of a highly deshielded signal, typically above 10 ppm, would be indicative of an enolic hydroxyl proton involved in a strong intramolecular hydrogen bond. cdnsciencepub.com By integrating the signals corresponding to each tautomer, their relative concentrations and the equilibrium constant (Keq) could be determined. cdnsciencepub.com The position of the equilibrium would be influenced by factors such as the solvent and temperature. cdnsciencepub.com
A hypothetical ¹H NMR data table for a tautomeric mixture of this compound in a solvent like CDCl₃ is presented below to illustrate this application.
| Hypothetical Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration | Tautomer |
| Phenyl-H | 7.2-7.4 | m | 5H | Both |
| Enol-OH | 15-17 | br s | 1H | Enol |
| Enol-CH= | 5.5-6.0 | s | 1H | Enol |
| -CH₂- (next to phenyl) | 2.8-3.0 | t | 2H | Both |
| -CH₂- | 2.5-2.7 | t | 2H | Both |
| -CH₂- (keto form, C4) | 3.5-3.8 | s | 2H | Keto |
| -CH₃ (keto form, C1) | 2.1-2.3 | s | 3H | Keto |
| -CH₃ (enol form) | 2.0-2.2 | s | 3H | Enol |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, ¹³C NMR would be crucial for confirming the number of carbon atoms and identifying the carbonyl carbons, which resonate at characteristic downfield shifts (typically 190-220 ppm). The chemical shifts of the carbons in the phenyl group and the aliphatic chain would also provide valuable structural information. In cases of tautomerism, separate sets of signals for the carbons of each tautomer would be observable, further aiding in the structural assignment.
A hypothetical ¹³C NMR data table is shown below.
| Hypothetical Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) | Tautomer |
| C=O (C2, C3, C5) | 190-205 | Keto |
| C=O (enol form) | 180-195 | Enol |
| Phenyl-C (quaternary) | 135-140 | Both |
| Phenyl-CH | 125-130 | Both |
| =C-OH (enol form) | 160-170 | Enol |
| =CH- (enol form) | 95-105 | Enol |
| -CH₂- (aliphatic) | 20-45 | Both |
| -CH₃ | 25-35 | Both |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the carbon chain. For this compound, COSY would help trace the connectivity from the phenyl group through the heptane (B126788) chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore absent in HSQC spectra) and for connecting different spin systems across heteroatoms or carbonyl groups. For example, an HMBC correlation from the methyl protons to the adjacent carbonyl carbon would confirm its position.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is highly effective for identifying the types of bonds present in a molecule. In this compound, the most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically found in the region of 1650-1750 cm⁻¹. aip.orgacgpubs.org The exact position of these bands can provide clues about the electronic environment of the carbonyl groups. For the enol tautomer, a broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of a hydrogen-bonded O-H group. The C=C stretching of the enol form would appear around 1600-1650 cm⁻¹. aip.orgacgpubs.org Aromatic C-H and C=C stretching vibrations from the phenyl group would also be observed.
A hypothetical table of characteristic IR absorptions is provided below.
| Functional Group | Hypothetical Wavenumber (cm⁻¹) | Intensity |
| O-H (enolic, H-bonded) | 2500-3300 | Broad, Medium |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=O (keto) | 1700-1740 | Strong, Sharp |
| C=O (conjugated, enolic) | 1650-1680 | Strong, Sharp |
| C=C (enol) | 1600-1650 | Medium |
| C=C (aromatic) | 1450-1600 | Medium-Weak |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. scialert.netbeilstein-journals.org While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching of the enol form and the symmetric vibrations of the phenyl ring. The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the complementarity of the two techniques would still provide a more complete picture of its vibrational modes. For instance, the C=O stretching vibrations would also be visible in the Raman spectrum, potentially allowing for differentiation between the various carbonyl environments. scialert.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. tutorchase.combyjus.com In a typical experiment, the molecule is ionized, often by electron impact (EI), which causes the removal of an electron to form a positively charged molecular ion (M⁺•). sydney.edu.aufiveable.me The m/z value of this molecular ion provides the nominal molecular mass of the compound. tutorchase.com For this compound (C₁₃H₁₄O₃), the nominal molecular weight is 218 g/mol , calculated from the sum of the integer masses of its constituent atoms. webqc.org Therefore, a low-resolution mass spectrum would be expected to show a molecular ion peak at m/z = 218.
These molecular ions are often energetically unstable and can break apart into smaller, charged fragments. sydney.edu.aulibretexts.org The pattern of these fragments provides a molecular fingerprint that is invaluable for elucidating the compound's structure. fiveable.melibretexts.org The fragmentation of this compound would be guided by the stability of the resulting fragments, with cleavages occurring at the weakest bonds and leading to the formation of stable carbocations or acylium ions. libretexts.orglibretexts.org
Key fragmentation pathways for this compound would likely involve:
α-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. libretexts.orgwikipedia.org This could lead to the formation of various acylium ions ([RCO]⁺), which are resonance-stabilized and thus appear as prominent peaks in the spectrum. libretexts.org
McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a γ-hydrogen. wikipedia.org
Cleavage involving the phenyl group: The bond between the phenyl group and the alkyl chain is a likely point of cleavage. A particularly common and stable fragment for phenylalkanes is the tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91, which forms via rearrangement of the initial benzyl (B1604629) cation. youtube.com
A hypothetical table of major fragment ions for this compound is presented below.
Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment Ion | Formula | Plausible Origin |
| 218 | Molecular Ion | [C₁₃H₁₄O₃]⁺• | Intact ionized molecule |
| 175 | [M - CH₃CO]⁺ | [C₁₁H₁₁O₂]⁺ | Loss of an acetyl group via α-cleavage |
| 161 | [M - C₄H₇O]⁺ | [C₉H₇O₂]⁺ | Cleavage of the butyl-keto group |
| 113 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | Cleavage leading to a benzoyl-containing fragment |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Cleavage at the benzylic position with rearrangement |
| 43 | Acetyl Cation | [CH₃CO]⁺ | α-cleavage at a terminal keto group |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures molecular masses with extremely high accuracy (typically to within 0.0001 atomic mass units). measurlabs.comjove.com This precision allows for the determination of a molecule's exact mass, which is calculated using the masses of the most abundant isotopes of its constituent elements rather than their average atomic weights. missouri.edu
For this compound, with the molecular formula C₁₃H₁₄O₃, HRMS can distinguish it from other compounds that have the same nominal mass but different elemental compositions. measurlabs.comjove.com The ability to determine a unique elemental formula is one of the most powerful features of HRMS. acs.orgiitb.ac.in
The theoretical exact mass is calculated as follows:
Interactive Data Table: Theoretical Exact Mass Calculation for this compound
| Element | Isotope | Number of Atoms | Exact Mass (u) | Total Mass (u) |
| Carbon | ¹²C | 13 | 12.000000 | 168.000000 |
| Hydrogen | ¹H | 14 | 1.007825 | 14.10955 |
| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |
| Total | Calculated Exact Mass | 218.094295 |
An experimental HRMS measurement yielding a mass very close to 218.0943 u would provide strong evidence for the elemental composition of C₁₃H₁₄O₃, thus confirming the molecular formula of this compound. oup.com
X-ray Diffraction (XRD) for Solid-State Structure Determination
For this compound, a successful single-crystal XRD analysis would require growing a high-quality, single crystal of the compound, typically at least 0.1 mm in each dimension. wikipedia.org This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. jove.com
The resulting data would provide unambiguous structural information, including:
Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating crystalline lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise (x, y, z) position of every atom in the molecule.
Molecular Geometry: Definitive measurements of all bond lengths and bond angles.
Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
A hypothetical data table summarizing the type of information obtained from an XRD experiment is shown below.
Interactive Data Table: Typical Crystallographic Data from a Single-Crystal XRD Experiment
| Parameter | Description | Example of Expected Data |
| Empirical Formula | The simplest whole-number ratio of atoms | C₁₃H₁₄O₃ |
| Formula Weight | The sum of the atomic weights of the atoms | 218.25 g/mol |
| Crystal System | The crystal family (e.g., monoclinic, orthorhombic) | Monoclinic |
| Space Group | The symmetry of the crystal structure | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell | a = X Å, b = Y Å, c = Z Å, β = X° |
| Volume | The volume of the unit cell | V = X ų |
| Z | The number of molecules per unit cell | 4 |
| Calculated Density | The theoretical density of the crystal | 1.XX g/cm³ |
This level of detailed structural information is unparalleled and would definitively confirm the constitution and conformation of this compound in the solid state. iastate.edu
Computational and Theoretical Investigations of 7 Phenylheptane 2,3,5 Trione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting molecular properties from first principles, relying on the laws of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comaimspress.com It is a widely used approach for optimizing molecular geometries and calculating electronic properties with a favorable balance between accuracy and computational cost. aimspress.com Methods like the B3LYP or M06-2X functionals combined with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed for organic molecules. beilstein-journals.orgruc.dk
For 7-Phenylheptane-2,3,5-trione, DFT calculations would begin with the optimization of its ground-state geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized geometry, various electronic properties can be determined. While data for the target trione (B1666649) is unavailable, the computed properties for the related compound 7-Phenylheptane-2,4-dione illustrate the type of information obtained from such studies.
| Property | Value (for 7-Phenylheptane-2,4-dione) | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | nih.gov |
| Molecular Weight | 204.26 g/mol | nih.gov |
| XLogP3 | 2.3 | nih.gov |
| Hydrogen Bond Donor Count | 0 (for diketo form) | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
This table displays computed properties for the analogous compound 7-Phenylheptane-2,4-dione, as specific data for this compound is not available in the cited sources.
DFT also provides insight into the electronic structure through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. scirp.org
DFT calculations are a primary tool for predicting the relative stabilities of tautomers. scirp.org By calculating the total electronic energy (and often Gibbs free energy) of each possible tautomer, researchers can determine the most stable form and predict the equilibrium constants (KT) between them. The Polarizable Continuum Model (PCM) is frequently used to simulate the influence of different solvents on tautomeric equilibria. scirp.org
Studies on other carbonyl compounds show that the keto form is often the most stable in both the gas phase and various solvents. For example, DFT calculations on cyanuric acid, a cyclic tri-amide, successfully predicted the most stable tautomer and the equilibrium constants relative to it.
| Tautomer System | Phase/Solvent | Most Stable Tautomer | ΔG (kcal/mol) | KT |
| Pyridinylbutane-1,3-diones | Chloroform (B151607) | Enol form (4A) | 0.0 | 1.00 |
| Enol form (2A) | +0.22 | 0.69 | ||
| Diketo form | > +5.0 | < 0.001 | ||
| Cyanuric Acid | Gas Phase | Keto (CA1) | 0.0 | 1.00 |
| Enol (CA2) | +9.03 | 1.28 x 10⁻⁷ | ||
| Enol (CA3) | +5.72 | 1.08 x 10⁻⁵ |
This table presents illustrative data from theoretical studies on pyridinylbutane-1,3-diones ruc.dk and cyanuric acid to demonstrate how DFT is used to predict tautomeric stability and equilibrium constants. A similar approach would be applied to this compound.
For this compound, calculations would likely show that the various enol forms are stabilized by strong intramolecular hydrogen bonds between a hydroxyl group and an adjacent carbonyl oxygen. beilstein-journals.org The relative energies would determine whether the diketo or an enol tautomer predominates at equilibrium.
Theoretical calculations are instrumental in mapping out potential reaction pathways and identifying the transition states that connect reactants, intermediates, and products. mdpi.com This provides a detailed understanding of reaction kinetics and mechanisms. For this compound, potential reactions could include proton transfer events related to tautomerization or H-atom abstraction from the alkyl chain. beilstein-journals.orgmdpi.com
By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy barrier for a given reaction step can be determined. beilstein-journals.org This information is key to predicting reaction rates and understanding why certain pathways are favored over others. For instance, theoretical modeling of the proton exchange between tautomers would reveal the energy barrier for this process, indicating how rapidly they interconvert. beilstein-journals.org
Theoretical Prediction of Tautomeric Stability and Equilibrium Constants
Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a delicate balance of intermolecular forces. Understanding these interactions is crucial for predicting crystal structure and material properties.
Hydrogen bonding plays a defining role in the structure of this compound, particularly for its enol tautomers.
Intramolecular Hydrogen Bonds: As mentioned, enol forms can be stabilized by the formation of a six-membered ring via a hydrogen bond between the enolic hydroxyl group and a neighboring carbonyl oxygen. beilstein-journals.orgruc.dk This is a common feature in β-diketones and related systems.
Hirshfeld surface analysis is a computational technique often used in conjunction with crystal diffraction data to visualize and quantify intermolecular contacts, including hydrogen bonds. nih.gov
The presence of a phenyl group in this compound introduces the possibility of non-covalent π-interactions.
π-Stacking: This is an attractive interaction that occurs between aromatic rings. uva.es In the solid state, the phenyl rings of adjacent molecules can stack in a parallel-displaced or T-shaped arrangement to maximize attractive forces, which are primarily driven by dispersion. uva.es These interactions can be a significant factor in stabilizing the crystal lattice. rsc.org
No Specific Research Found for this compound
Despite a thorough search of available scientific literature, no dedicated studies or detailed research findings directly addressing the solvation models in theoretical studies of this compound could be located. The search did identify information on related but structurally distinct compounds, such as 7-Phenylheptane-2,4-dione and various other diketones and triones. However, this information is not applicable to the specific molecular structure and properties of this compound.
Consequently, it is not possible to generate the requested article on the "" with a focus on "Solvation Models in Theoretical Studies" as there is no available research data on this specific topic. The strict adherence to the provided outline and the focus solely on the requested compound cannot be fulfilled due to the absence of relevant scientific literature.
Metal Complexation and Coordination Chemistry of Triketone Ligands
Triketones as Versatile Chelating Ligands for Transition Metal Ions
Triketones, a class of organic compounds characterized by three ketone functional groups, are highly effective as chelating ligands for transition metal ions. Their ability to form stable complexes with metal ions is attributed to the presence of multiple coordination sites. The diketone moiety within the triketone structure can exist in equilibrium with its enol form, and upon deprotonation, it creates a bidentate ligand that can bind strongly to a metal center, forming a stable six-membered ring.
The coordination of 7-phenylheptane-2,3,5-trione to a metal ion, such as copper(II), typically involves the loss of a proton from the enolic hydroxyl group, leading to the formation of a metal-oxygen bond. The adjacent carbonyl group also coordinates to the metal ion, completing the chelate ring. The third keto group can either remain uncoordinated or participate in further bonding, potentially leading to the formation of polynuclear complexes where the triketone acts as a bridging ligand between two metal centers. This versatility in coordination modes makes triketones like this compound valuable ligands in the design of metal complexes with specific structural and electronic properties.
Synthesis and Characterization of Metal-Triketone Complexes
The synthesis of metal complexes with this compound is generally straightforward. A common method involves the reaction of the triketone with a suitable metal salt, such as a metal(II) acetate, in a solvent like ethanol. The reaction is often carried out at reflux to ensure complete reaction. The resulting metal complex can then be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
The characterization of these newly synthesized complexes relies on a suite of analytical techniques to confirm their structure and composition. Elemental analysis provides the empirical formula of the complex. Spectroscopic methods are particularly informative. For instance, in the infrared (IR) spectrum of a copper(II) complex of this compound, the disappearance of the broad O-H stretching band of the enol form and the shift of the C=O stretching frequencies to lower wavenumbers are indicative of coordination to the metal ion. Electronic absorption spectroscopy (UV-Vis) reveals information about the electronic transitions within the complex and can help to elucidate the coordination geometry around the metal center.
Catalytic Applications of Metal-Triketone Complexes
Metal complexes derived from triketone ligands have shown significant promise as catalysts in various organic transformations. The metal center, activated by the coordination of the triketone ligand, can facilitate reactions that are otherwise slow or inefficient.
Role in Organic Transformations
One of the notable applications of metal-triketone complexes is in oxidation reactions. For example, copper(II) complexes of β-triketones have been demonstrated to be effective catalysts for the oxidation of alcohols. In a typical reaction, the copper(II)-triketone complex, in the presence of an oxidant like hydrogen peroxide, can catalyze the conversion of primary alcohols to aldehydes and secondary alcohols to ketones. The catalytic activity is influenced by several factors, including the specific structure of the triketone ligand, the choice of solvent, and the reaction temperature.
Insights into Reaction Mechanisms in Metal-Catalyzed Processes
Understanding the mechanism by which these metal-triketone complexes catalyze reactions is crucial for optimizing their performance and designing new catalysts. In the case of alcohol oxidation catalyzed by copper(II)-triketone complexes, the proposed mechanism often involves the initial coordination of the alcohol to the copper center. This is followed by the formation of a reactive intermediate, possibly a copper(III) species or a radical species, upon interaction with the oxidant. This intermediate then abstracts a hydrogen atom from the alcohol, leading to the formation of the oxidized product and the regeneration of the active copper(II) catalyst. The triketone ligand plays a vital role in stabilizing the various copper species involved in the catalytic cycle and modulating their reactivity.
Strategic Applications in Chemical Synthesis and Materials Science
7-Phenylheptane-2,3,5-trione as a Building Block in Complex Molecular Architectures
No publications were identified that describe the use of this compound as a specific building block for creating complex molecular architectures. Research in this area often highlights the utility of various other triketone monomers in synthesizing recyclable polymers and other complex structures, but this compound is not mentioned as an example.
Incorporation into Polymeric Materials
There is no available data documenting the incorporation of this compound into polymeric materials. While the functional groups within the molecule suggest potential for polymerization, no studies have been found that utilize this specific compound.
Design of Tunable Polymeric Scaffolds
The design of tunable polymeric scaffolds is a significant area of research in materials science and tissue engineering. nih.govnih.gov These scaffolds can be engineered for specific properties like biodegradability, elasticity, and cell adhesion. nih.gov Methods to create these scaffolds are varied, but no research connects the design of such scaffolds to the use of this compound.
Advanced Materials Development Based on Triketone Derivatives
The development of advanced materials from triketone derivatives is an active field, particularly in the creation of recyclable and self-healing polymers. However, no research specifically details the development of advanced materials derived from this compound.
Biosynthetic Considerations for Polyketones and Triketone Motifs
Enzymatic Machinery Involved in Triketone Formation
The formation of a triketone motif, which consists of three ketone functionalities, is a direct result of the core polyketide chain-building process. A triketide intermediate is formed after a starter unit undergoes two successive rounds of condensation with an extender unit. acs.org The key enzymatic domains responsible for this process are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which form the core of Type I and Type II PKS modules. beilstein-journals.org
The process begins with the AT domain selecting an appropriate extender unit (e.g., malonyl-CoA) and transferring it to the ACP. The KS domain then catalyzes a decarboxylative Claisen-like condensation between the starter unit (or the growing polyketide chain) tethered to the KS active site and the extender unit attached to the ACP. This elongates the chain by two carbons and creates a new β-keto group. After the first condensation, a diketide is formed. A second, identical cycle results in the formation of a triketide intermediate, still bound to the ACP. nih.gov
In many PKS systems, this triketide intermediate would be further elongated or undergo reductive modifications. However, some PKSs are programmed to release the product at this stage. For example, certain Type I and Type III PKSs can catalyze an intramolecular cyclization of a triketide intermediate to form stable α-pyrone structures, a process that also serves to off-load the molecule from the enzyme. acs.org The formation of a linear triketone like 7-phenylheptane-2,3,5-trione would require a specific thioesterase (TE) or another release mechanism that hydrolyzes the thioester bond without inducing cyclization.
Table 2. Key Enzymatic Domains in Triketone Formation
| Domain | Function | Role in Triketone Formation |
|---|---|---|
| Acyltransferase (AT) | Selects and loads starter and extender units (as CoA thioesters) onto the ACP. beilstein-journals.org | Loads the initial starter unit (e.g., phenylacetyl-CoA) and two subsequent malonyl-CoA extender units. |
| Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain via a phosphopantetheinyl arm. | Carries the malonyl extender units and the elongating diketide and triketide intermediates. nih.gov |
| Ketosynthase (KS) | Catalyzes the decarboxylative Claisen condensation between the growing chain and the extender unit. nih.gov | Performs two successive C-C bond-forming reactions to generate the triketide backbone. |
| Thioesterase (TE) | Catalyzes the release of the final polyketide chain, often via hydrolysis or intramolecular cyclization (macrolactonization). beilstein-journals.org | Could hydrolyze the ACP-bound triketide to release the linear this compound. |
Chemoenzymatic Synthesis Approaches for Triketone Structures
Chemoenzymatic synthesis, which combines the power of chemical synthesis with the high selectivity of biocatalysis, offers a versatile platform for producing novel polyketides and triketones that may be inaccessible through purely biological or chemical routes. nih.govdigitellinc.com This approach allows for the creation of structurally complex molecules with precise stereochemical control. nih.gov
One common strategy involves the chemical synthesis of a substrate that is then acted upon by one or more purified enzymes. A powerful example is the use of transaminase (TA) biocatalysts for the highly selective amination of ketones. rsc.org Research has shown that ω-transaminases can perform regioselective monoamination on synthetic triketones, targeting the least sterically hindered carbonyl group with excellent enantioselectivity. researchgate.netnih.govnih.gov This method was successfully used in the asymmetric synthesis of the alkaloid xenovenine from a triketone precursor, demonstrating how a pre-formed triketone scaffold can be enzymatically elaborated into a complex natural product. nih.gov
Another approach is to feed synthetic precursors, such as non-natural starter or extender units, to engineered microorganisms or reconstituted PKS assembly lines. digitellinc.com This "precursor-directed biosynthesis" relies on the promiscuity of PKS enzymes to accept and process the synthetic analogues. PKS engineering, where domains or entire modules are swapped or modified, can further expand the range of accessible products. nih.govnih.gov For instance, a general chemoenzymatic route to generate chiral triketides with two defined stereocenters has been developed by combining chemical C-acylation with stereocontrolled reductions catalyzed by PKS ketoreductase (KR) domains. nih.gov Such strategies provide a powerful toolkit for systematically building libraries of novel triketone-containing compounds for biological screening. nih.govnih.gov
Table 3. Examples of Chemoenzymatic Strategies for Triketone Structures
| Strategy | Description | Example Application |
|---|---|---|
| Biocatalytic Modification of Synthetic Substrates | A triketone is first synthesized chemically. Purified enzymes are then used to perform selective transformations. | Regioselective monoamination of a synthetic triketone using ω-transaminases to create a chiral amine, a key step in the synthesis of the alkaloid xenovenine. nih.govnih.gov |
| Precursor-Directed Biosynthesis | Synthetic starter or extender units are fed to a microorganism or an in vitro enzymatic system containing a PKS. | Feeding of synthetic phenylacetyl-CoA or benzoyl-CoA to engineered plant Type III PKSs to produce novel aromatic polyketides. researchgate.netmdpi.com |
| Engineered PKS Assembly Lines | PKS modules are genetically engineered or recombined to create hybrid synthases with new specificities. | Construction of novel triketide synthases by combining modules from different PKS pathways to produce new polyketide structures. nih.gov |
| Fragment Synthesis using Isolated Domains | Chemical synthesis is combined with the use of isolated PKS domains (like KRs) to build stereochemically defined fragments. | Stereocontrolled synthesis of a library of four triketide stereoisomers using two ketoreductases with opposite stereoselectivity. nih.gov |
Future Research Directions and Unexplored Avenues for 7 Phenylheptane 2,3,5 Trione
Advanced Synthetic Routes and Scalability
The development of efficient and scalable methods for the synthesis of 7-Phenylheptane-2,3,5-trione is a primary hurdle to its extensive study. Current literature on analogous 1,3,5-triketones suggests several potential strategies, but their application to this specific molecule remains an open question.
Future research should focus on optimizing known methods, such as the Claisen condensation between a suitable β-diketone and an ester, and exploring novel synthetic pathways. A key area of investigation would be the development of catalytic, atom-economical reactions that avoid harsh conditions and the formation of stoichiometric byproducts.
One promising avenue is the adoption of continuous flow chemistry. acs.org Telescoped flow processes, where multiple reaction steps are combined without isolating intermediates, could offer significant advantages in terms of safety, efficiency, and scalability. acs.org For instance, a flow system could be designed for the debenzoylative diazo transfer to a precursor 1,3-diketone, a method that has proven effective for synthesizing other complex α-diazoketones which could be precursors themselves. acs.org
| Potential Synthetic Approach | Description | Key Research Question for Scalability |
| Stepwise Claisen Condensation | Sequential condensation of ethyl acetate, a phenyl-substituted ester, and acetone (B3395972) derivatives. | How can reaction conditions be optimized to maximize yield and minimize side reactions like self-condensation? |
| Acylation of β-Keto Esters | C-acylation of an appropriate β-keto ester followed by decarboxylation. ijpras.com | Can a one-pot procedure be developed to improve efficiency and reduce purification steps? |
| Flow Chemistry Synthesis | Continuous process involving telescoped reactions to minimize handling of potentially hazardous intermediates. acs.org | What are the optimal reactor design, residence times, and solvent systems for the continuous synthesis of this compound? |
Deeper Mechanistic Understanding of Triketone Reactivity
The three carbonyl groups of this compound are positioned in a β,δ-relationship, which imparts unique reactivity. While general reactions of triketones are known, their specific mechanisms and the influence of the terminal phenyl group in this particular molecule are yet to be determined.
Future studies should explore the following unexplored reaction pathways for this compound:
Cyclization Reactions: Acid-catalyzed reactions of β,δ-triketones with hydrogen peroxide are known to selectively produce complex tricyclic peroxides. msu.ruorganic-chemistry.org Investigating this reaction with this compound could yield novel peroxide structures. Similarly, Brønsted acid-catalyzed dehydrative cyclization can lead to γ-pyrones, providing a route to bioactive heterocyclic compounds. nih.gov
Coupling Reactions: The reaction of 1,3,5-triketones with aryldiazonium salts has been shown to form diarylhydrazones of pentaoxo compounds. core.ac.uk Exploring this chemistry could lead to new classes of complex azo compounds.
Polymer Chemistry: Recent research has highlighted the use of β-triketones as reactive handles for polymer diversification through catalyst-free diketoenamine click chemistry. acs.orgresearchgate.net Integrating this compound into polymer backbones could create materials with dynamic covalent bonds and adaptable properties. acs.org
A detailed mechanistic investigation using kinetic studies, isotopic labeling, and computational modeling would be crucial to understand reaction pathways and control product selectivity.
Exploration of Novel Coordination Modes and Catalytic Cycles
The 1,3,5-tricarbonyl moiety is an excellent chelating agent for metal ions. libretexts.orgtaylorfrancis.com The coordination chemistry of this compound is a completely unexplored field with potential applications in catalysis and materials science.
Research should focus on:
Synthesis and Characterization of Metal Complexes: The compound can act as a multidentate ligand, binding to metal centers through its oxygen donor atoms. taylorfrancis.comncert.nic.in Studies on the reaction of the analogous 1-phenylhexane-1,3,5-trione with Ni(II) and Co(II) have shown the formation of both 1:1 and 2:2 complexes through a multi-step mechanism. rsc.org Similar investigations with a variety of transition metals could reveal novel coordination polyhedra and complex structures. ncert.nic.in
Catalytic Applications: Metal complexes of this compound could function as catalysts. The ligand's structure could influence the stereochemistry and reactivity of the metal center. For example, intramolecular aldol (B89426) reactions of triketones can be catalyzed by proline derivatives, suggesting the potential for developing asymmetric catalytic cycles. researchgate.net The unique electronic and steric environment provided by the this compound ligand could be harnessed for various organic transformations.
| Metal Ion | Potential Coordination Mode | Potential Application |
| Ni(II), Co(II) | Formation of mononuclear (ML) and binuclear (M2L2) complexes. rsc.org | Catalysis, magnetic materials. |
| Cu(II), Fe(III) | Strong chelation to form stable octahedral or square planar complexes. ncert.nic.in | Redox catalysis, sensors. |
| Lanthanides (e.g., Eu, Tb) | Formation of luminescent complexes. | Bio-imaging, light-emitting materials. |
Predictive Modeling for Tautomerism and Reactivity
Like other β-dicarbonyl and tricarbonyl compounds, this compound can exist in multiple tautomeric forms due to keto-enol equilibria. frontiersin.org The relative stability of these tautomers is highly dependent on the solvent and local environment, and each tautomer can exhibit different reactivity. frontiersin.org
Computational chemistry offers powerful tools to investigate these aspects:
Tautomer Stability Prediction: Quantum chemical calculations (e.g., Density Functional Theory, DFT) can predict the relative energies and equilibrium populations of different tautomers in various solvents and in the solid state. researchgate.netchemrxiv.org This is crucial, as incorrect assumptions about the dominant tautomer can lead to poor predictions of chemical properties and reactivity. chemrxiv.org
Reactivity and Mechanistic Insights: Computational models can be used to map reaction pathways, identify transition states, and calculate activation barriers for the reactions discussed in section 10.2. This can help rationalize experimental observations and guide the design of new experiments.
Machine Learning Models: Emerging deep learning models, such as Siamese neural networks, are being developed to rapidly and accurately predict tautomer ratios in aqueous solutions. nih.gov Applying or developing such models for this compound could accelerate the understanding of its behavior in biological or environmental systems.
Integration with Emerging Chemical Technologies
To fully unlock the potential of this compound, its study should be integrated with emerging technologies that are transforming chemical research.
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of reaction conditions for the synthesis of the triketone or to explore its reactivity with diverse substrates and catalysts. This would dramatically accelerate the discovery of new reactions and applications.
Sustainable Chemistry: Future research should prioritize green chemistry principles. This includes using renewable starting materials, employing catalytic methods over stoichiometric ones, and utilizing safer, biodegradable solvents. The use of triketones derived from biorenewable sources like triacetic acid lactone in polymer synthesis is a prime example of this trend. researchgate.net
Advanced Materials: As mentioned, triketones are being explored as building blocks for advanced polymers like covalent adaptable networks. acs.org Further research could investigate the incorporation of this compound into metal-organic frameworks (MOFs) or as a functional component in sensors or electronic devices. The IUPAC's "Top Ten Emerging Technologies in Chemistry" often highlights areas like new materials and smart sensors where novel functional molecules are in high demand. researchgate.net
By pursuing these avenues of research, the scientific community can move this compound from a chemical curiosity to a valuable tool in synthesis, catalysis, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
